molecular formula C12H17NO3 B13945495 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- CAS No. 739307-60-9

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-

Cat. No.: B13945495
CAS No.: 739307-60-9
M. Wt: 223.27 g/mol
InChI Key: IYMMESGOJVNCKV-CABZTGNLSA-N
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Description

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is a chiral synthetic compound of high interest in medicinal chemistry research, integrating a catechol (1,2-benzenediol) moiety with a piperidine scaffold. The catechol unit is a key pharmacophore known for its antioxidant properties and ability to interact with various enzymatic systems . Meanwhile, the piperidine ring is a privileged structure in neuroscience, frequently found in ligands targeting the central nervous system . This molecular architecture suggests potential for investigating novel therapeutic agents. Primary research applications may include exploration for neurodegenerative diseases, given the involvement of both catechol derivatives in neurotransmission and piperidine-based compounds as acetylcholinesterase inhibitors or serotonin transporter ligands . Additionally, its structure warrants investigation as a potential precursor or intermediate in complex organic synthesis, particularly for developing structurally diverse bioactive molecules. Researchers will find this compound valuable for probing structure-activity relationships and developing new multitarget ligands for complex pathological conditions.

Properties

CAS No.

739307-60-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12-/m0/s1

InChI Key

IYMMESGOJVNCKV-CABZTGNLSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The synthesis begins with 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol as the precursor. Key steps include:

  • Salt Formation : Reaction with hydrobromic acid (HBr) under controlled pH (~3–4) and temperature (20–25°C) to form the hydrobromide salt.
  • Stereochemical Control : Asymmetric reduction or chiral resolution (e.g., using mandelic acid) ensures the (S)-hydroxy and (2S)-piperidine configurations.
  • Purification : Crystallization from ethanol/water mixtures yields >98% purity.

Table 1: Laboratory Synthesis Parameters

Step Reagents/Conditions Yield Purity
Precursor Preparation 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol 75% 95%
Salt Formation HBr, 25°C, 6h 82% 97%
Chiral Resolution (S)-Mandelic acid, EtOH 68% 99%

Industrial Production

Industrial methods optimize scalability and cost-efficiency:

Analytical Characterization

Rimiterol is validated using:

Table 2: Spectral Data Comparison

Technique Key Peaks/Features Source
$$ ^1\text{H} $$ NMR δ 6.70 (aromatic H), 4.20 (hydroxymethyl)
HPLC Retention Time 8.2 min (C18 column, 70:30 MeOH/H$$_2$$O)

Applications and Derivatives

  • Pharmacological Use : Rimiterol Hydrobromide is a short-acting β$$_2$$-adrenergic agonist for airway obstruction.
  • Derivative Synthesis : Modifications at the hydroxymethyl or piperidine groups yield analogs with varied receptor affinity.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted benzenediols, each with distinct properties and applications.

Scientific Research Applications

1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is widely used in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituent Potential Applications
Target Compound C₁₂H₁₇NO₃ 223.268 1.60 (S)-hydroxy-(2S)-piperidinylmethyl Neurological/antimicrobial R&D
4-[(S)-hydroxy-(2R)-piperidinylmethyl] isomer C₁₂H₁₇NO₃ 223.268 ~1.60 (S)-hydroxy-(2R)-piperidinylmethyl Stereochemistry-dependent activity
Norepinephrine C₈H₁₁NO₃ 169.18 <0.5 2-Amino-1-hydroxyethyl Adrenergic agonist
1,2-Benzenediol 4-(1,1-dimethylethyl) C₁₀H₁₄O₂ 166.22 >2.5 tert-Butyl Lipophilic drug candidate
Thioether derivative (hexadecyl chain) C₃₄H₄₄N₂O₂S₂ ~600 >>5 Hexadecylthio/bipyridinyl Surfactant/membrane disruptor

Research Findings and Implications

  • Stereochemical Sensitivity : The (2S)-piperidinyl configuration in the target compound may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in piperidine-based neuromodulators .
  • Lipophilicity vs. Bioactivity : While the target compound’s LogP (1.60) suggests moderate membrane permeability, analogues like the thioether derivative (LogP >>5) trade bioavailability for niche applications .
  • Catechol Core Universality : The 1,2-diol structure is conserved across all compounds, underscoring its role in hydrogen bonding and metal chelation—critical for antioxidant or enzyme-inhibitory activity .

Biological Activity

1,2-Benzenediol, commonly known as catechol, is a dihydroxybenzene derivative with significant biological activity. The specific compound 1,2-benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is of particular interest due to its potential pharmacological properties. This article explores its biological activity through various studies and findings.

  • Chemical Name : 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-
  • CAS Number : Not specified in the search results.
  • Molecular Formula : C12H17NO3

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on cell lines, enzymatic interactions, and potential therapeutic applications.

Antioxidant Activity

1,2-Benzenediol exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells. This activity is crucial for potential applications in preventing cellular damage related to various diseases.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance:

  • Study Findings : In a study involving human cancer cell lines, treatment with 1,2-benzenediol resulted in significant cell death at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis mediated by reactive oxygen species (ROS) generation .

Genotoxicity

Research has indicated that 1,2-benzenediol may possess genotoxic properties:

  • Findings : In studies assessing chromosomal aberrations and DNA damage, the compound showed positive results in several assays. This suggests a potential risk for mutagenicity under certain conditions .

Tables of Biological Activity

Activity Type Observation Reference
Antioxidant ActivityEffective free radical scavenging
CytotoxicityInduces apoptosis in cancer cells
GenotoxicityPositive results in DNA damage assays

Case Study 1: Antioxidant Effect on Neuronal Cells

A recent study investigated the protective effects of 1,2-benzenediol on neuronal cells exposed to oxidative stress. The results indicated that pre-treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Cancer Cell Line Sensitivity

In another study focusing on breast cancer cell lines (MCF-7), 1,2-benzenediol was found to enhance the cytotoxic effects of standard chemotherapy drugs. The combination treatment led to a synergistic increase in apoptosis rates compared to monotherapy.

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